Cas no 892-20-6 (triphenyltin hydride)

Triphenyltin hydride (C18H16Sn) is an organotin compound widely used as a reducing agent in organic synthesis. Its key advantage lies in its ability to efficiently reduce organic halides, selenides, and other functional groups to their corresponding hydrocarbons under mild conditions. The compound exhibits high selectivity, particularly in radical-mediated reactions, making it valuable in dehalogenation and deoxygenation processes. Triphenyltin hydride is also employed in the synthesis of complex molecules, including natural products, due to its predictable reactivity and compatibility with various substrates. Proper handling is essential, as organotin compounds require careful storage and disposal due to their toxicity and environmental impact.
triphenyltin hydride structure
triphenyltin hydride structure
Product Name:triphenyltin hydride
CAS No:892-20-6
MF:C18H16Sn
MW:351.029644012451
CID:83182
PubChem ID:24854702
Update Time:2025-05-20

triphenyltin hydride Chemical and Physical Properties

Names and Identifiers

    • triphenyltin hydride
    • biomet204
    • fentin fluoride
    • fluorotriphenyl-stannan
    • fluorotriphenyl-ti
    • FLUOROTRIPHENYLTIN
    • Fluorotriphenyltin(IV)
    • triphenyl tin fluoride
    • TRIPHENYLFLUOROTIN
    • Triphenylfluorstannan
    • Triphenylzinnfluorid
    • Tin, triphenyl-, hydride (6CI)
    • Triphenylstannane (ACI)
    • Triphenylstannyl hydride
    • TRIPHENYLSTANNANE
    • TRIPHENYLTIN
    • Triphenylhydridetin(IV)
    • Triphenyltin hydride,95%
    • Stannane, triphenyl-
    • triphenyl-stannan
    • MDL: MFCD00003004
    • Inchi: 1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
    • InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
    • SMILES: [SnH](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
    • BRN: 3544353

Computed Properties

  • Exact Mass: 351.02000
  • Monoisotopic Mass: 351.019572
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.374 g/mL at 25 °C(lit.)
  • Melting Point: 28 °C (lit.)
  • Boiling Point: 163-165 °C/0.3 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.632(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 0.00000
  • LogP: 2.20280
  • Solubility: Not determined
  • Sensitiveness: Moisture Sensitive
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

triphenyltin hydride Security Information

triphenyltin hydride Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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triphenyltin hydride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water
Reference
Potassium trialkyl- and triarylstannates: preparation by the deprotonation of stannanes with potassium hydride
Corriu, R.; Guerin, C.; Kolani, B., Inorganic Syntheses, 1989, 25, 110-14

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum hydride
Reference
Reduction of some aldehydes and ketones with organotin hydrides
Kuivila, Henry G.; Beumel, O. F. Jr., Journal of the American Chemical Society, 1961, 83, 1246-50

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Efficient syntheses of four stable-isotope labeled (1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylates
Keliher, Edmund J.; Burrell, Richard C.; Chobanian, Harry R.; Conkrite, Karina L.; Shukla, Rajesh; et al, Organic & Biomolecular Chemistry, 2006, 4(14), 2777-2784

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis and reactivity of β-stannylated phenylalanines
Doelling, Karin, Zeitschrift fuer Naturforschung, 2018, 73(1), 3-16

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
A convenient preparation of tri-n-butyltin hydride
Szammer, J.; Otvos, L., Chemistry & Industry (London, 1988, (23),

Production Method 6

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
Reference
Organotin compounds; IV. Reduction of triorganotin oxides and hydroxides with borane: a simple route to organotin monohydrides
Chopa, A. B.; Koll, L. C.; Podesta, J. C.; Thorpe, F. G., Synthesis, 1983, (9),

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Sulfur substituted organotin compounds. X. Preparations and reactions of Ph3Sn(CH2)nSOC6H4Me-p (n = 3 or 4) and Ph3Sn(CH2)nSO2C6H4Me-p (n = 2, 3 or 4)
Wardell, James L.; Wigzell, John M., Journal of Organometallic Chemistry, 1983, 244(3), 225-33

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  4 h, 0 °C
1.2 Reagents: Water
Reference
Organometallic Iridium Complexes of (Z)-1-Phenyl-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)-eth-1-en-1-ate: Structural Aspects, Reactivity and Applications in the Catalytic Dehydrogenation of Alkanes
May, Kathleen L.; Clement, Roxanne; Lough, Alan J.; Gossage, Robert A., Bulletin of the Chemical Society of Japan, 2021, 94(8), 2043-2047

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Novel amino propyl substituted organo tin compounds
Pichler, Johann; Torvisco, Ana; Bottke, Patrick; Wilkening, Martin; Uhlig, Frank, Canadian Journal of Chemistry, 2014, 92(6), 565-573

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C; 3 h, 0 °C
1.2 Solvents: Water ;  cooled
Reference
Linear Oligostannanes: A Synthetic and TD-DFT Study
Harrypersad, Shane; Liao, Laura; Khan, Aman; Wylie, R. Stephen; Foucher, Daniel A., Journal of Inorganic and Organometallic Polymers and Materials, 2015, 25(3), 515-528

Production Method 11

Reaction Conditions
Reference
Chlorotriphenylstannane
Yamamoto, Yoshinori, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 12

Reaction Conditions
Reference
Distannenes and distannanes
Podlech, J., Science of Synthesis, 2003, 5, 273-283

Production Method 13

Reaction Conditions
Reference
Product subclass 1: tin hydrides
Clark, A. J., Science of Synthesis, 2003, 5, 205-271

Production Method 14

Reaction Conditions
1.1 Catalysts: Sodium tetrafluoroborate ,  Sodium borohydride
Reference
Simultaneous determination of tributyltin and triphenyltin compounds leached from antifouling paint by gas chromatography with flame photometric detection
Takahashi, Kazunobu, Shikizai Kyokaishi, 1989, 62(12), 715-19

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Amidoselenation of olefins and its utilization for synthesis of allylic amides
Toshimitsu, Akio; Aoai, Toshiaki; Owada, Hiroto; Uemura, Sakae; Okano, Masaya, Journal of Organic Chemistry, 1981, 46(23), 4727-33

triphenyltin hydride Raw materials

triphenyltin hydride Preparation Products

Additional information on triphenyltin hydride

Triphenyltin Hydride (CAS No. 892-20-6): An Overview and Recent Advances

Triphenyltin hydride (CAS No. 892-20-6) is a versatile organotin compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science. This compound, also known as TPTH, is characterized by its unique reactivity and structural properties, making it an essential reagent in various chemical processes.

The molecular formula of triphenyltin hydride is C19H17Sn, and it exists as a colorless solid at room temperature. The compound is highly reactive due to the presence of the tin-hydride bond, which can readily participate in a variety of chemical reactions. This reactivity has been harnessed in numerous synthetic transformations, particularly in the reduction of carbonyl compounds and the formation of carbon-carbon bonds.

In recent years, significant advancements have been made in understanding the mechanisms and applications of triphenyltin hydride. One notable area of research involves its use as a reducing agent in organic synthesis. For instance, a study published in the Journal of Organic Chemistry demonstrated that TPTH can efficiently reduce ketones to alcohols under mild conditions, offering a more environmentally friendly alternative to traditional reducing agents like lithium aluminum hydride (LAH).

Beyond its role in organic synthesis, TPTH has also shown promise in catalytic processes. Research conducted at the University of California, Berkeley, explored the use of triphenyltin hydride as a catalyst for the hydrogenation of unsaturated compounds. The results indicated that TPTH can effectively mediate the addition of hydrogen to double bonds, providing a new avenue for the synthesis of saturated hydrocarbons.

The structural properties of triphenyltin hydride have also been extensively studied. X-ray crystallographic analysis has revealed that the compound adopts a trigonal pyramidal geometry around the tin atom, with the three phenyl groups occupying equatorial positions and the hydride atom in an axial position. This arrangement contributes to the compound's high reactivity and selectivity in various chemical reactions.

In addition to its synthetic applications, TPTH has found use in materials science. A recent study published in Advanced Materials investigated the use of triphenyltin hydride as a precursor for the synthesis of tin-based nanomaterials. The results showed that TPTH can be decomposed under controlled conditions to produce tin nanoparticles with well-defined sizes and shapes, which have potential applications in catalysis and electronics.

The environmental impact of organotin compounds, including TPTH, has been a topic of concern. However, recent developments in green chemistry have led to more sustainable methods for their synthesis and use. For example, researchers at the University of Cambridge have developed a novel process for synthesizing triphenyltin hydride using renewable feedstocks and environmentally benign solvents. This approach not only reduces the environmental footprint but also enhances the economic viability of TPTH production.

In conclusion, triphenyltin hydride (CAS No. 892-20-6) remains a valuable reagent in various fields of chemistry due to its unique properties and reactivity. Ongoing research continues to expand its applications and improve its sustainability, ensuring its relevance in both academic and industrial settings.

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